(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications
Enantiomerically Pure Derivatives for Asymmetric Syntheses
Enantiomerically pure bicyclic pyrrolidine derivatives, similar in structure to the specified compound, are used as efficient chiral auxiliaries in Michael-type reactions. These compounds facilitate the synthesis of enantiomerically enriched products, crucial for various applications in medicinal chemistry and drug development (Martens & Lübben, 1991).
Oxidation Agents for Sulfoxides Synthesis
Complexes related to the specified compound have been utilized as effective oxidizing agents for the selective oxidation of sulfides to sulfoxides. This reaction is significant in synthetic organic chemistry, providing a method to incorporate oxygen into various molecular frameworks (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
Structural Analysis in Crystallography
Compounds with a similar bicyclic structure have been analyzed using crystallography to understand their conformation and stereochemistry. Such studies are crucial for designing molecules with desired biological activities (Yang et al., 2008).
Properties
IUPAC Name |
3-pyridin-3-yloxy-8-[4-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)13-3-7-18(8-4-13)28(25,26)24-14-5-6-15(24)11-17(10-14)27-16-2-1-9-23-12-16/h1-4,7-9,12,14-15,17H,5-6,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVMQPOBVSXCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)OC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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